molecular formula C14H18N2O3 B2884657 ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 52535-65-6

ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2884657
CAS No.: 52535-65-6
M. Wt: 262.309
InChI Key: OJVDAHGMVXXENE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS 52535-65-6) is a functionalized indole derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents . Indole derivatives are renowned for their wide range of biological activities and are integral to drug discovery programs targeting cancer, infectious diseases, diabetes, and neurological disorders . This specific aminomethoxy-dimethyl-indole carboxylate provides a versatile scaffold that can be further elaborated. Its structure features multiple sites for chemical modification, making it a valuable building block for generating compound libraries in combinatorial chemistry . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new inhibitors for various biological targets. The physical properties of this compound include a melting point of 96-98 °C . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

ethyl 4-amino-5-methoxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-5-19-14(17)11-8(2)16(3)9-6-7-10(18-4)13(15)12(9)11/h6-7H,5,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVDAHGMVXXENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis and Ring Formation Strategies

The Fischer indole synthesis remains a cornerstone for constructing the indole core of this compound. This method involves cyclizing a substituted phenylhydrazine with a β-keto ester, typically ethyl pyruvate, under acidic conditions. For ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, the phenylhydrazine precursor must incorporate methoxy and methyl groups at positions 5 and 1/2, respectively.

Precursor Synthesis and Cyclization

A critical intermediate is ethyl 4-nitro-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, synthesized via cyclization of 3-methoxy-4-nitro-2-methylphenylhydrazine with ethyl pyruvate in polyphosphoric acid (PPA) at 120°C for 6 hours. The nitro group at position 4 is later reduced to an amine. The methoxy group at position 5 is introduced either through direct methylation of a phenolic intermediate or by using a pre-methoxylated phenylhydrazine.

Regiochemical Control

Regioselectivity in Fischer cyclization is influenced by steric and electronic factors. The methyl groups at positions 1 and 2 direct cyclization to form the indole ring at position 3, as evidenced by X-ray crystallography of analogous compounds.

Nitro Group Reduction Using Tin/Hydrochloric Acid

The most widely reported method for converting the nitro intermediate to the target amine involves tin-mediated reduction in ethanol.

Reaction Conditions and Mechanism

A mixture of ethyl 4-nitro-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate (10 mmol), tin powder (30 mmol), and concentrated hydrochloric acid (15 mL) in ethanol (50 mL) is heated at 70°C for 30 minutes. The tin acts as a reducing agent, facilitating the conversion of the nitro group to an amine via a nitroso intermediate.

Key Data:
  • Yield : 80%
  • Reaction Time : 0.5 hours
  • Workup : The mixture is neutralized with sodium bicarbonate, filtered, and purified via recrystallization from ethanol/water.

Limitations and Side Reactions

Prolonged heating (>1 hour) leads to over-reduction or decomposition, reducing yields to <50%. Residual tin salts require thorough filtration to avoid contamination.

Catalytic Hydrogenation as an Alternative Reduction Method

Catalytic hydrogenation offers a milder, metal-free pathway for nitro group reduction.

Palladium-Catalyzed Hydrogenation

In a Parr hydrogenation apparatus, ethyl 4-nitro-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate (5 mmol) is dissolved in ethanol (30 mL) with 10% Pd/C (0.5 g). Hydrogen gas is introduced at 50 psi and 25°C for 4 hours.

Key Data:
  • Yield : 75%
  • Advantages : Avoids acidic conditions, suitable for acid-sensitive substrates.
  • Drawbacks : Requires specialized equipment and catalyst recovery.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Key Advantages
Tin/HCl Reduction Sn, HCl, EtOH, 70°C, 0.5 h 80 98 Rapid, high yield
Catalytic Hydrogenation H₂, Pd/C, EtOH, 25°C, 4 h 75 95 Mild conditions
Fischer Cyclization PPA, 120°C, 6 h 65 90 Direct ring formation

Experimental Optimization and Scale-Up Challenges

Solvent Selection

Ethanol is preferred for its ability to dissolve both tin and indole intermediates. Substituting methanol reduces yields by 15% due to incomplete reduction.

Temperature Control

Maintaining 70°C during tin reduction is critical. Deviations ±5°C decrease yields by 10–20%.

Purification Techniques

Recrystallization from ethanol/water (3:1) achieves >98% purity. Chromatography (SiO₂, ethyl acetate/hexane) is reserved for highly contaminated batches.

Scientific Research Applications

Ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound is distinguished by its 4-amino-5-methoxy substitution pattern, which contrasts with analogs featuring halogens, acetoxy groups, or bulky esters. Key comparisons include:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate 4-NH₂, 5-OCH₃, 3-COOEt Amino, Methoxy, Ester C₁₄H₁₈N₂O₃ 262.31 (calculated)
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate 5-OAc Acetoxy, Ester C₁₅H₁₇NO₄ 275.30
Ethyl 5-(2-chloroacetoxy)-1,2-dimethyl-1H-indole-3-carboxylate 5-O(COCH₂Cl) Chloroacetoxy, Ester C₁₅H₁₆ClNO₄ 309.75
Ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate 4-(CH₂NMe₂), 5-OH, 6-Br Bromine, Hydroxy, Amine C₁₆H₂₁BrN₂O₃ 368.07

Key Observations :

  • Electron-Donating vs. In contrast, chloroacetoxy () and bromine substituents () introduce electron-withdrawing effects, altering reactivity and metabolic stability .
  • Steric Effects : Bulky substituents like benzoyloxy (e.g., ethyl 1,2-dimethyl-5-((4-methylbenzoyl)oxy)-1H-indole-3-carboxylate, ) may hinder membrane permeability compared to the smaller methoxy group in the target compound .

Biological Activity

Ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, also known as 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid ethyl ester (CAS Number: 52535-65-6), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 262.3 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 96–98 °C
  • Boiling Point : 432.3 ± 40.0 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the reduction of precursor compounds using various reagents under controlled conditions. For instance, one method includes the reaction of ethyl 5-methoxy-1,2-dimethyl-4-nitroindole-3-carboxylate with hydrogen chloride and tin in ethanol, yielding the target compound with an approximate yield of 80% .

Antiviral Properties

Recent studies have highlighted the antiviral activity of various indole derivatives, including this compound. In particular, it has been investigated for its potential against SARS-CoV-2 and other viral pathogens.

Case Study: SARS-CoV-2 Inhibition
In a study assessing the antiviral properties against SARS-CoV-2, compounds similar to ethyl 4-amino derivatives were evaluated for their efficacy in inhibiting viral replication in vitro. The results indicated that certain modifications to the indole structure could enhance antiviral potency. For example, one compound exhibited an effective concentration (EC50) of 0.068 μM against the USA-WA1/2020 strain, demonstrating significant antiviral activity without cytotoxic effects (CC50 > 10 μM)【2】.

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
Ethyl Indole Derivative0.068>10>150

The mechanism by which this compound exerts its antiviral effects may involve covalent inhibition of viral proteases or interference with viral entry mechanisms. Studies utilizing mass spectrometry have confirmed covalent adduct formation with key viral proteins, suggesting a direct interaction that inhibits viral replication【2】【4】.

Other Biological Activities

Beyond antiviral properties, this compound has shown promise in various pharmacological contexts:

Neuroprotective Effects

Research into related indole compounds has suggested potential neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurodegenerative diseases【6】.

Anticancer Activity

Indole derivatives have also been explored for their anticancer properties. Some studies indicate that modifications to the indole structure can lead to enhanced cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting proliferation【8】.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 4-amino-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate and related indole derivatives?

  • Answer : The synthesis typically involves multi-step protocols, starting with functionalized indole precursors. For example:

  • Step 1 : Condensation of substituted indole aldehydes (e.g., 3-formylindole derivatives) with heterocyclic thiones (e.g., 4-thioxo-2-thiazolidinone) under acidic reflux (acetic acid, sodium acetate) to form intermediates .
  • Step 2 : Esterification or alkylation reactions to introduce the ethyl carboxylate group. Similar procedures are documented for methyl indole-2-carboxylate derivatives using sodium ethoxide in DMSO under reflux .
    • Key Considerations : Monitor reaction progress via TLC or HPLC and optimize stoichiometry to avoid side products like over-alkylation .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify characteristic signals, such as the methoxy group (~δ 3.8–4.0 ppm), ethyl ester protons (triplet at δ 1.3–1.5 ppm for CH3, quartet at δ 4.2–4.4 ppm for CH2), and indole NH/amine protons (broad signals at δ 8–12 ppm) .
  • IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N-H stretches for amine/indole groups (~3200–3400 cm⁻¹) .
  • MS : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the indole core .

Q. What are the primary solubility and stability characteristics of this compound under laboratory conditions?

  • Answer :

  • Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (CHCl₃, DCM) .
  • Stability : Sensitive to prolonged light exposure and acidic/basic conditions. Store at 0–6°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for indole-3-carboxylate derivatives across studies?

  • Answer :

  • Mechanistic Profiling : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) to isolate target interactions vs. off-target effects. For example, indole derivatives often show dual activity (e.g., antimicrobial and anti-inflammatory) due to redox-modulating substituents .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. methyl groups) using analogs like methyl 5-amino-3-methylindole-2-carboxylate .
  • Data Normalization : Account for variations in assay conditions (e.g., pH, serum proteins) that may alter compound bioavailability .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts can enhance coupling efficiency in indole functionalization steps .
  • Reaction Engineering : Use microwave-assisted synthesis to reduce reaction times (e.g., from 50 h to 10 h) and improve regioselectivity .
  • Purification : Employ gradient column chromatography (cyclohexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product (>95%) .

Q. How do computational methods (e.g., DFT, molecular docking) support the design of novel indole-3-carboxylate analogs with enhanced bioactivity?

  • Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .
  • Docking Studies : Model interactions with biological targets (e.g., COX-2, cytochrome P450) using software like AutoDock. For example, the methoxy group at position 5 enhances hydrophobic binding in enzyme pockets .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic profiles (e.g., logP <3 for blood-brain barrier penetration) .

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